molecular formula C16H10O B1198644 Pyrene-4,5-oxide CAS No. 37496-00-7

Pyrene-4,5-oxide

Cat. No. B1198644
CAS RN: 37496-00-7
M. Wt: 218.25 g/mol
InChI Key: RJCXKHSGIOKCID-UHFFFAOYSA-N
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Description

Pyrene-4,5-oxide is a member of phenanthrenes.

Scientific Research Applications

Formation and Metabolism in Biological Systems

Pyrene-4,5-oxide has been identified as a microsomal metabolite of polycyclic hydrocarbons like pyrene and benzo[a]pyrene. The formation of these epoxides, such as pyrene 4,5-oxide, involves NADPH-dependent mixed-function oxidases in rat liver microsomal incubation systems (Grover, Hewer, & Sims, 1972). Additionally, these epoxides can rearrange and react with various compounds, leading to different derivatives, highlighting their biochemical transformation potential.

Pyrene Degradation by Microbial Action

The degradation of pyrene by microbial species, resulting in the formation of pyrene cis- and trans-4,5-dihydrodiols, demonstrates the role of microorganisms in breaking down polycyclic aromatic hydrocarbons. The study of such microbial pathways is crucial for understanding environmental bioremediation processes (Heitkamp, Freeman, Miller, & Cerniglia, 1988).

Chemical Oxidation and Synthesis Applications

Pyrene and its derivatives, including pyrene 4,5-oxide, can be oxidized under mild conditions to produce diones or tetraones, showcasing their utility in chemical synthesis (Hu, Zhang, & Harris, 2005). This opens avenues in organic chemistry for the creation of complex molecules.

Environmental and Health Implications

Research into the carcinogenicity of various benzo[a]pyrene oxides, including the 4,5-oxide, on mouse skin highlights the health risks associated with exposure to these compounds. Understanding their carcinogenic potential is crucial for environmental and public health safety (Levin et al., 1976).

Advanced Material Applications

Pyrene-4,5-oxide derivatives have potential applications in the dispersion of materials like graphene. For instance, sodium 4-(pyrene-1-yl)butane-1-sulfonate has shown to enhance the stability of aqueous reduced graphene oxide dispersions, indicating its usefulness in nanotechnology and material science (Heard et al., 2019).

properties

CAS RN

37496-00-7

Product Name

Pyrene-4,5-oxide

Molecular Formula

C16H10O

Molecular Weight

218.25 g/mol

IUPAC Name

3-oxapentacyclo[7.6.2.02,4.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene

InChI

InChI=1S/C16H10O/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-16(12)17-15/h1-8,15-16H

InChI Key

RJCXKHSGIOKCID-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C4C(O4)C5=CC=CC(=C53)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C4C(O4)C5=CC=CC(=C53)C=C2

synonyms

pyrene 4,5-oxide

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous hydrogen peroxide (98%) and carbodiimides were used in acidic ethyl acetate, an aprotic solvent, to epoxidize two arenes, phenanthrene and pyrene, but only in about 3% yield, based on the initial amount of the arene (Hamilton et al., Tet. Lett, 1977, 16, 1369). For example, phenanthrene (4 mmol), diisopropylcarbodiimide (8 mmol), 98% hydrogen peroxide (16 mmol), and acetic acid (8 mmol) were reacted in ethyl acetate. The yield of phenanthrene 9, 10-oxide was 28% based on the amount of reacted phenanthrene and 2.9% based on the amount of phenanthrene initially present. A reaction of pyrene under similar conditions yielded pyrene 4,5-oxide in 27% yield, based on the amount of reacted pyrene; the yield based on the amount of pyrene initially present was not stated. These researchers state that, "Control experiments indicate that all four components (arene, carbodiimide, H2O2, and acid) are required for the reaction." They also state that approximately the same yield of oxide is formed from these arenes when 30% hydrogen peroxide, and a four-fold increase in the carbodiimide concentration, are used instead of 98% hydrogen peroxide. The authors also speculate that, "In addition to its use in arene oxide synthesis, the carbodiimide-H2O2 system may be useful for simple alkene epoxidations under mild conditions," and make reference to three earlier articles. Two of the references cited by the authors, however, refer to systems using reagents other than carbodiimides to effect epoxidation of olefins. One reference cited (Rebek, J., Jr. et al., J. Chem. Soc. Chem. Commun., 1974, 711) reports that substituted peroxycarbamic acids, generated in situ from anhydrous hydrogen peroxide and carbonyldiimidazole, can be used to epoxidize olefins. A second reference cited (Matsumura et al. Tet. Lett. 1970, 2029.) reports that reaction of an isocyanate and hydrogen peroxide, in the presence of an olefin, leads to epoxidation of olefins.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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